REACTION_SMILES
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[CH3:1][O:2][CH:3]([Cl:4])[Cl:5].[CH3:6][c:7]1[cH:8][cH:9][cH:10][cH:11][c:12]1[CH3:13]>>[O:2]=[CH:3][c:9]1[cH:8][c:7]([CH3:6])[c:12]([CH3:13])[cH:11][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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Cc1ccc(C=O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |